molecular formula C11H14N2 B1672134 Gramine CAS No. 87-52-5

Gramine

Cat. No. B1672134
CAS RN: 87-52-5
M. Wt: 174.24 g/mol
InChI Key: OCDGBSUVYYVKQZ-UHFFFAOYSA-N
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Patent
US07405305B2

Procedure details

Dissolve the indole (3.54 mmol) and N,N,-dimethylmethyleneammonium chloride (0.372 g, 4.00 mmol) in dichloromethane (15 mL), stir the mixture is at room temperature for 24˜72 h. under nitrogen. Wash with water (5 mL), follow by addition of base to neutralize the acid (3.6 mL, 1M NaOH). Extract with ethyl acetate (2×100 mL), wash with saturated NaCl, then dry over anhydrous magnesium sulfate. Remove the solvent in vacuo to give (1H-Indol-3-ylmethyl)-dimethyl-amine.
Quantity
3.54 mmol
Type
reactant
Reaction Step One
Name
N,N,-dimethylmethyleneammonium chloride
Quantity
0.372 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Cl-].C[CH:12]=[N+:13]=[CH:14]C.Cl[CH2:17]Cl>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:12][N:13]([CH3:14])[CH3:17])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.54 mmol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
N,N,-dimethylmethyleneammonium chloride
Quantity
0.372 g
Type
reactant
Smiles
[Cl-].CC=[N+]=CC
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is at room temperature for 24˜72 h. under nitrogen
WASH
Type
WASH
Details
Wash with water (5 mL)
ADDITION
Type
ADDITION
Details
follow by addition of base
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
wash with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.